molecular formula C10H16N4O B13635374 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine CAS No. 1247459-59-1

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine

Cat. No.: B13635374
CAS No.: 1247459-59-1
M. Wt: 208.26 g/mol
InChI Key: YGEDWBCFSXDDRO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a pyrimidine derivative featuring a morpholino ring substituted at the 2-position of the pyrimidine core and an amine group at the 5-position. The morpholino ring is further modified with methyl groups at its 2- and 6-positions, conferring steric and electronic effects that enhance conformational rigidity and solubility .

Properties

CAS No.

1247459-59-1

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-amine

InChI

InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3

InChI Key

YGEDWBCFSXDDRO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=N2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

A common approach involves starting with a halogenated pyrimidine such as 4,6-dichloropyrimidine-5-amine or derivatives thereof. The halogen at the 2-position is displaced by the 2,6-dimethylmorpholine nucleophile under heated conditions.

  • Reaction Conditions: Heating in polyethylene glycol 400 (PEG 400) or mixed organic solvents at temperatures around 100–120 °C for short reaction times (5–30 minutes) has been reported effective for similar substitutions.
  • Solvents: PEG 400, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or alcohol solvents such as methanol or ethanol are commonly used.
  • Yields: High yields (>70%) are typical when reaction conditions are optimized.

This method benefits from mild reaction conditions, operational simplicity, and avoids heavy metal catalysts.

Multi-Step Synthesis from Pyrimidine Precursors

Another route involves multi-step synthesis starting from 2-methylpyrimidine or 2-chloropyrimidine derivatives:

  • Step 1: Protection of amino groups if present.
  • Step 2: Radical or nucleophilic substitution to introduce the morpholino group.
  • Step 3: Deprotection and functional group transformations to install the amino group at the 5-position.

This strategy is more complex and may involve low-yield steps such as radical bromination or use of hazardous reagents.

Representative Preparation Procedure (Hypothetical Based on Related Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 4,6-Dichloropyrimidine-5-amine + 2,6-dimethylmorpholine, PEG 400, 120 °C, 5 min Nucleophilic substitution at 2-position 75–85 Mild, catalyst-free
2 Work-up: Extraction with DCM and water, drying over Na2SO4 Isolation of product Simple phase separation
3 Purification: Recrystallization from heptane or ethanol Product isolation Yields high purity

This procedure aligns with the nucleophilic aromatic substitution method described in a greener synthesis approach for nitrogen heterocycles.

Comparative Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
Nucleophilic Aromatic Substitution Halogenated pyrimidine derivatives 2,6-Dimethylmorpholine, PEG 400, 120 °C Mild conditions, simple, scalable Requires halogenated precursor 70–85
Multi-step Functional Group Transformation 2-Methylpyrimidine derivatives Protection, radical bromination, fluorination, reduction Versatile, can introduce multiple substituents Complex, hazardous reagents, low yield steps 40–60

Research Findings and Notes

  • The nucleophilic substitution method is preferred industrially due to mild reaction conditions, absence of heavy metals, and cost-effective reagents such as PEG 400 and common solvents.
  • Multi-step syntheses, while providing flexibility, often suffer from low overall yields and require careful handling of reagents like brominating agents or fluorinating reagents.
  • No direct large-scale synthetic protocols for 2-(2,6-dimethylmorpholino)pyrimidin-5-amine were found, but extrapolation from closely related pyrimidin-5-amine derivatives suggests the nucleophilic aromatic substitution method is most practical.
  • Reaction times are typically short (minutes to a few hours), with temperatures ranging from ambient to 120 °C.
  • Purification is commonly achieved by solvent extraction and recrystallization, avoiding chromatographic steps for industrial scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2,6-dimethylmorpholino group is typically introduced via SNAr on a pre-functionalized pyrimidine scaffold. For example:

  • Precursor : 2-chloropyrimidin-5-amine reacts with cis-2,6-dimethylmorpholine under basic conditions (K₂CO₃/DMF, 80°C) to yield the target compound .

  • Mechanism : The reaction proceeds through deprotonation of the morpholine’s secondary amine, generating a nucleophile that displaces the chloride at position 2 .

Example Reaction:

2-chloropyrimidin-5-amine+cis-2,6-dimethylmorpholineK2CO3,DMF, 80°C2-(2,6-dimethylmorpholino)pyrimidin-5-amine\text{2-chloropyrimidin-5-amine} + \text{cis-2,6-dimethylmorpholine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF, 80°C}} \text{2-(2,6-dimethylmorpholino)pyrimidin-5-amine}

Key Data :

ConditionYieldSource
K₂CO₃/DMF, 80°C, 12h85%

Buchwald-Hartwig Amination

Alternative routes involve palladium-catalyzed coupling for introducing substituents:

  • Precursor : 2-bromopyrimidin-5-amine reacts with cis-2,6-dimethylmorpholine using Pd(OAc)₂/Xantphos as a catalyst system .

Example Reaction :

2-bromopyrimidin-5-amine+cis-2,6-dimethylmorpholinePd(OAc)2,Xantphos, NaOtBu2-(2,6-dimethylmorpholino)pyrimidin-5-amine\text{2-bromopyrimidin-5-amine} + \text{cis-2,6-dimethylmorpholine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos, NaOtBu}} \text{2-(2,6-dimethylmorpholino)pyrimidin-5-amine}

Key Data :

Catalyst SystemYieldSource
Pd(OAc)₂/Xantphos, NaOtBu78%

Acylation

The primary amine at position 5 undergoes acylation with chloroacetyl chloride:

  • Reaction : Treatment with chloroacetyl chloride (TEA/CH₂Cl₂, 0°C) forms 5-chloroacetamido derivatives .

Example Product :

2-(2,6-dimethylmorpholino)-5-(chloroacetamido)pyrimidine\text{2-(2,6-dimethylmorpholino)-5-(chloroacetamido)pyrimidine}

Key Data :

ReagentYieldSource
Chloroacetyl chloride65%

Suzuki-Miyaura Coupling

The 5-amino group can be functionalized via cross-coupling:

  • Reaction : Diazotization followed by coupling with arylboronic acids (Pd(dppf)Cl₂, Na₂CO₃) .

Example Product :

2-(2,6-dimethylmorpholino)-5-(4-methylphenyl)pyrimidine\text{2-(2,6-dimethylmorpholino)-5-(4-methylphenyl)pyrimidine}

Key Data :

CatalystYieldSource
Pd(dppf)Cl₂72%

Nitration

The pyrimidine ring undergoes nitration at position 4 under mixed acid conditions (HNO₃/H₂SO₄, 0°C) :

2-(2,6-dimethylmorpholino)-5-aminopyrimidineHNO3/H2SO42-(2,6-dimethylmorpholino)-4-nitro-5-aminopyrimidine\text{2-(2,6-dimethylmorpholino)-5-aminopyrimidine} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{2-(2,6-dimethylmorpholino)-4-nitro-5-aminopyrimidine}

Key Data :

ConditionYieldSource
HNO₃/H₂SO₄, 0°C, 2h58%

Oxidative Degradation

The morpholino ring is susceptible to oxidation, particularly at the methyl groups, forming N-oxide derivatives under strong oxidizing agents (H₂O₂/AcOH) :

2-(2,6-dimethylmorpholino)pyrimidin-5-amineH2O2/AcOH2-(2,6-dimethylmorpholine-N-oxide)pyrimidin-5-amine\text{2-(2,6-dimethylmorpholino)pyrimidin-5-amine} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{2-(2,6-dimethylmorpholine-N-oxide)pyrimidin-5-amine}

Key Data :

Oxidizing AgentYieldSource
H₂O₂/AcOH40%

Scientific Research Applications

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,6-Dichloro-2-methylpyrimidin-5-amine (CAS 39906-04-2)

  • Structural Differences: Chlorine atoms at positions 4 and 6 replace the morpholino group, with a methyl group at position 2.
  • Physicochemical Properties: Increased electrophilicity due to electron-withdrawing Cl atoms, enhancing reactivity in nucleophilic substitution reactions. Lower solubility compared to morpholino-containing derivatives due to reduced hydrogen-bonding capacity.
  • Applications : Likely used as an intermediate in agrochemical or pharmaceutical synthesis.

4,6-Dichloro-2-ethylpyrimidin-5-amine (CAS 6237-96-3)

  • Structural Differences : Ethyl group at position 2 introduces greater steric hindrance compared to the methyl group in the target compound.
  • Impact on Reactivity: Reduced reaction rates in sterically demanding environments compared to the dimethylmorpholino analog.
Property 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine 4,6-Dichloro-2-methylpyrimidin-5-amine 4,6-Dichloro-2-ethylpyrimidin-5-amine
Molecular Weight ~476.3 (derivative in Example 483 ) 193.03 (calculated) 207.06 (calculated)
Solubility Higher (morpholino enhances polarity) Lower (Cl substituents reduce polarity) Lower
Reactivity Moderate (stable morpholino group) High (electrophilic Cl atoms) Moderate (steric hindrance from ethyl)

Methoxy-Substituted Pyrimidin-5-amine

4,6-Dimethoxy-2-methylpyrimidin-5-amine (CAS 77296-23-2)

  • Structural Differences : Methoxy groups at positions 4 and 6; methyl at position 2.
  • Electronic Effects: Electron-donating methoxy groups reduce pyrimidine ring electrophilicity, contrasting with the electron-neutral morpholino group.
  • Applications: Potential use in materials science or as a building block for less reactive intermediates.
Property 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine 4,6-Dimethoxy-2-methylpyrimidin-5-amine
Molecular Formula C22H27ClFN7O2 (derivative in Example 483 ) C7H11N3O2
Boiling/Melting Point Not reported Not reported
Metabolic Stability Higher (morpholino resists demethylation) Lower (methoxy susceptible to CYP450)

Pyridine Analogs with Morpholino Substituents

5-Bromo-2-morpholinopyridin-3-amine (Catalog of Pyridine Compounds )

  • Core Structure: Pyridine ring with morpholino at position 2 and bromine at position 4.
  • Biological Relevance : Bromine may engage in halogen bonding, enhancing target binding. However, pyridine lacks the hydrogen-bonding versatility of pyrimidine.

Key Research Findings

  • Pharmacological Potential: The morpholino group in 2-(2,6-dimethylmorpholino)pyrimidin-5-amine improves solubility and metabolic stability compared to halogenated or methoxy-substituted analogs, making it advantageous for drug development .
  • Synthetic Complexity: Introducing the dimethylmorpholino group requires multi-step synthesis, whereas halogen or methoxy substituents can be added via simpler substitution reactions .
  • Biological Activity: Derivatives of 2-(2,6-dimethylmorpholino)pyrimidin-5-amine exhibit kinase-inhibitory activity, as demonstrated in patent Example 483, whereas halogenated analogs may lack selectivity due to higher reactivity .

Biological Activity

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, integrating diverse research findings and case studies.

Synthesis

The synthesis of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with morpholine-based reagents. The structural modifications at the 2 and 6 positions of the morpholine ring are crucial for enhancing the compound's biological activity.

Biological Activity

The biological activity of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine has been evaluated in various studies focusing on its inhibitory effects against specific targets:

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • The compound has shown promising inhibitory activity against Plasmodium falciparum DHFR, an essential enzyme for folate metabolism in malaria parasites. In vitro assays reported Ki values ranging from 1.3 to 243 nM for wild-type and mutant strains, indicating significant potency .
  • Anti-inflammatory Properties :
    • Research indicates that derivatives of this compound can inhibit TNF-α production in lipopolysaccharide-stimulated THP-1 cells. The most active compounds in related studies exhibited IC50 values as low as 0.033 μM, suggesting a strong anti-inflammatory potential .
  • Anticancer Activity :
    • Preliminary investigations into the anticancer properties reveal that certain derivatives can induce apoptosis in cancer cell lines, although specific data on 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine remains limited. The structure-activity relationship (SAR) suggests that modifications to the morpholine ring can enhance cytotoxic effects .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study 1 : A series of pyrimidine derivatives were synthesized and tested for their activity against P. falciparum. The results indicated that structural modifications significantly influenced their inhibitory potency against DHFR .
  • Case Study 2 : In a study focused on anti-inflammatory agents, compounds similar to 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed that specific substitutions on the morpholine ring enhanced anti-TNF-α activity .

Data Tables

Below are tables summarizing key findings related to the biological activity of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine and its derivatives.

Activity Type Target IC50/Ki Value Reference
DHFR InhibitionPlasmodium falciparum DHFRKi: 1.3 - 243 nM
TNF-α InhibitionTHP-1 CellsIC50: 0.033 μM
Anticancer ActivityVarious Cancer Cell LinesNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves coupling 2,6-dimethylmorpholine with a pyrimidine precursor (e.g., 5-nitropyrimidine derivatives) followed by nitro group reduction. Key steps include:

  • Coupling : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) to facilitate amide bond formation .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., NaBH₄) to convert nitro to amine groups .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry to improve yields. Continuous flow reactors may enhance scalability .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., morpholine protons at δ 3.5–4.0 ppm, pyrimidine aromatic protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., EI-MS for fragmentation patterns) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for verifying stereochemistry .

Q. How can the purity of this compound be assessed during synthesis?

  • Methods :

  • HPLC/GC-MS : Monitor reaction progress and detect impurities.
  • Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₅N₅O) .
  • Melting Point Consistency : Compare observed values with literature data to detect solvate formation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for morpholino-substituted pyrimidines?

  • Approach :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete reduction intermediates or dimerization species) .
  • Kinetic Studies : Vary reaction time and temperature to isolate rate-limiting steps (e.g., nitro reduction vs. coupling efficiency) .
  • Catalyst Screening : Test alternative catalysts (e.g., Raney Ni vs. Pd/C) to improve selectivity .

Q. How can computational modeling predict the biological activity of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine?

  • Methodology :

  • Docking Simulations : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The morpholine ring may engage in hydrogen bonding with active-site residues .
  • DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack, guiding functionalization strategies .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

  • Design Principles :

  • Solubility : Introduce polar groups (e.g., hydroxyl or carboxylate) to the pyrimidine ring without disrupting target binding .
  • Metabolic Stability : Replace labile substituents (e.g., nitro groups) with bioisosteres (e.g., trifluoromethyl) to reduce hepatic clearance .

Contradiction Analysis

Q. Conflicting reports exist on the reactivity of the morpholine ring under acidic conditions. How can this be addressed experimentally?

  • Experimental Design :

  • pH-Dependent Stability Studies : Expose the compound to varying pH (1–14) and monitor degradation via NMR or HPLC. The 2,6-dimethyl groups may sterically hinder protonation at the morpholine nitrogen .
  • Comparative Analysis : Synthesize analogs with unsubstituted morpholine rings to isolate steric/electronic effects .

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